N-Acetyl-L-tyrosinamide chemical properties and structure
N-Acetyl-L-tyrosinamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-tyrosinamide is a derivative of the amino acid L-tyrosine, featuring an acetyl group attached to the alpha-amino group and an amide group at the carboxyl terminus. This modification of the parent amino acid alters its physicochemical properties, potentially enhancing its solubility and stability.[1] As an analogue of L-tyrosine, N-Acetyl-L-tyrosinamide is of interest for its potential roles in various metabolic pathways and its applications in pharmaceuticals and cosmetics.[1][2] This technical guide provides a detailed overview of the chemical properties, structure, and potential biological significance of N-Acetyl-L-tyrosinamide, along with relevant experimental methodologies.
Chemical Properties and Structure
N-Acetyl-L-tyrosinamide is a white to off-white crystalline powder.[1] Its structure is characterized by a central chiral carbon, a p-hydroxyphenyl side chain, an acetylated amino group, and a primary amide group.
Structural Identifiers
| Identifier | Value |
| CAS Number | 1948-71-6[3] |
| Molecular Formula | C₁₁H₁₄N₂O₃[3] |
| Molecular Weight | 222.24 g/mol [3] |
| InChI | InChI=1S/C11H14N2O3/c1-7(14)13-10(11(12)16)6-8-2-4-9(15)5-3-8/h2-5,10,15H,6H2,1H3,(H2,12,16)(H,13,14)/t10-/m0/s1[4] |
| InChIKey | RJNKBEQRBIJDNM-JTQLQIEISA-N[4] |
| SMILES | CC(=O)N--INVALID-LINK--C(=O)N[4] |
Physicochemical Properties
| Property | Value (N-Acetyl-L-tyrosinamide) | Value (N-Acetyl-L-tyrosine) - For Comparison |
| Melting Point | 223-225 °C | 149-152 °C[5] |
| Boiling Point | Data not available | 531.3 °C (estimated)[6] |
| Water Solubility | Soluble in polar solvents like water and ethanol[2] | 25 mg/mL[7][8][9] |
| Solubility in other solvents | Soluble in methanol (B129727) or DMSO[10] | Soluble in ethanol[7][8][9] |
| pKa | Data not available | 3.15 (Predicted)[5] |
| logP (Octanol-Water Partition Coefficient) | -0.9 (Computed)[4] | 1.32 (Experimental)[11] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of N-Acetyl-L-tyrosinamide are scarce in publicly available literature. The following sections provide generalized procedures based on standard organic chemistry principles and methodologies reported for the closely related compound, N-Acetyl-L-tyrosine. These should be adapted and optimized for the specific requirements of N-Acetyl-L-tyrosinamide.
Synthesis of N-Acetyl-L-tyrosinamide
A potential synthetic route to N-Acetyl-L-tyrosinamide involves the N-acetylation of L-tyrosinamide.
Materials:
-
L-tyrosinamide
-
Acetic anhydride (B1165640)
-
A suitable base (e.g., triethylamine (B128534) or sodium bicarbonate)
-
Anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran)
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolution: Dissolve L-tyrosinamide in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Basification: Add the base to the solution to neutralize the hydrohalide salt of the starting material (if applicable) and to scavenge the acetic acid byproduct of the reaction.
-
Acetylation: Cool the reaction mixture in an ice bath. Slowly add a stoichiometric equivalent of acetic anhydride dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain pure N-Acetyl-L-tyrosinamide.
Analytical Methodology: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
A general RP-HPLC method for the analysis of N-acetylated amino acids can be adapted for N-Acetyl-L-tyrosinamide.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or formic acid (for mobile phase modification)
-
N-Acetyl-L-tyrosinamide standard
Chromatographic Conditions (Example):
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: A suitable gradient from a low to a high percentage of Mobile Phase B over a defined time period.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: ~220 nm or ~275 nm (due to the phenolic ring)
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solutions: Prepare a stock solution of N-Acetyl-L-tyrosinamide in the mobile phase. Prepare a series of dilutions to create a calibration curve.
-
Sample Solutions: Dissolve the sample containing N-Acetyl-L-tyrosinamide in the mobile phase to a known concentration. Filter the solution through a 0.45 µm syringe filter before injection.
Signaling Pathways and Biological Roles
The direct involvement of N-Acetyl-L-tyrosinamide in specific signaling pathways is not extensively documented. However, based on its structural similarity to L-tyrosine and related compounds, several potential biological roles can be inferred.
Amino Acid Transport
N-Acetyl-L-tyrosinamide is an analogue of L-tyrosine and has been shown to stimulate the transport of L-tyrosine, primarily through the Alanine, Serine, Cysteine-preferring (ASC) transport system. This suggests it may influence intracellular L-tyrosine levels, which is a rate-limiting precursor for the synthesis of catecholamine neurotransmitters (dopamine, norepinephrine, and epinephrine).
Potential Role in Oxidative Stress
Research suggests that N-Acetyl-L-tyrosinamide has the potential to react with guanyl radicals, which are produced in response to DNA damage from ionizing radiation or other oxidative insults.[12] This indicates a possible role in mitigating oxidative stress and protecting against DNA damage. The workflow below illustrates this proposed mechanism.
References
- 1. N-Acetyl-L-tyrosine synthesis - chemicalbook [chemicalbook.com]
- 2. CAS 1948-71-6: N-Acetyl-L-tyrosinamide | CymitQuimica [cymitquimica.com]
- 3. N-Acetyl-L-tyrosinamide [webbook.nist.gov]
- 4. N-Acetyl-L-tyrosinamide | C11H14N2O3 | CID 735956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. echemi.com [echemi.com]
- 7. Thermo Scientific Chemicals N-Acetyl-L-tyrosine, 99% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. N-Acetyl-L-Tyrosine - CD Formulation [formulationbio.com]
- 9. N-Acetyl-L-tyrosine | 537-55-3 [chemicalbook.com]
- 10. N-Acetyl-L-tyrosinamide (CAS 1948-71-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. N-Acetyl-L-tyrosine | C11H13NO4 | CID 68310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. bioaustralis.com [bioaustralis.com]
